molecular formula C24H30FN3O5S B2820522 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898445-05-1

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2820522
CAS No.: 898445-05-1
M. Wt: 491.58
InChI Key: BLLXTAGSJDZQJY-UHFFFAOYSA-N
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Description

This compound is a structurally complex oxalamide derivative featuring:

  • A piperidin-2-yl core substituted with a 4-fluorophenyl sulfonyl group.
  • An ethyl linker connecting the piperidine ring to the N1-oxalamide nitrogen.
  • A 2-methoxyphenethyl group attached to the N2-oxalamide nitrogen.

The oxalamide linker (N1,N2-oxalamide) distinguishes it from classical amide-based pharmaceuticals, offering unique stereoelectronic properties .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLXTAGSJDZQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperidine Substitution Patterns

The 2-piperidinyl configuration in the target compound contrasts with 4-piperidinyl analogs like fentanyl and its derivatives (Figure 1, ). Key differences include:

  • Receptor Binding: 4-Piperidinyl compounds (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of pharmacophores.
  • Metabolic Stability: Sulfonyl groups (as in the target compound) could reduce susceptibility to oxidative metabolism compared to non-sulfonylated analogs .

Table 1: Piperidine Substitution in Related Compounds

Compound Piperidine Position Key Substituent Molecular Weight (g/mol)
Target Compound 2 4-Fluorophenyl sulfonyl Not reported
Fentanyl () 4 N-Phenylpropanamide 336.5
W-15 () 2 4-Chlorophenyl sulfonamide 339.8
2h () 1 4-Fluorophenyl 573.7

Sulfonamide and Sulfonyl Derivatives

The 4-fluorophenyl sulfonyl group in the target compound shares similarities with sulfonamide-containing compounds in and :

  • Synthetic Yields : Sulfonamide derivatives (e.g., 2e, 2f) are synthesized via GP1 methods with yields of 66–75%, suggesting feasible scalability for the target compound if analogous routes are used .

Table 2: Sulfonyl/Sulfonamide-Containing Analogues

Compound Core Structure Functional Group Bioactivity (If Reported)
Target Compound Piperidin-2-yl 4-Fluorophenyl sulfonyl Unknown
2e () Piperidin-1-yl Phenylsulfonyl Not reported
25 () Piperidin-2-yl Hydroxymethylthiazole HIV-1 entry inhibition

Oxalamide vs. Amide Linkers

The oxalamide (N1,N2-oxalamide) linker differentiates the target compound from amide-based analgesics like fentanyl and methoxyacetyl fentanyl ():

  • Metabolic Pathways : Oxalamide linkers are less common in opioids, suggesting reduced susceptibility to esterase-mediated hydrolysis compared to acetylated fentanyl analogs (e.g., 2-methoxy-N-phenylacetamide in ) .

Table 3: Linker Comparison

Compound Linker Type Example Structure Molecular Weight (g/mol)
Target Compound Oxalamide N1,N2-oxalamide Not reported
Fentanyl () Amide N-Phenylpropanamide 336.5
2h () Sulfonamide N-Sulfonylethyl 573.7

Aromatic Substituents

The 2-methoxyphenethyl group in the target compound contrasts with halogenated or alkylated aryl groups in analogs:

  • Receptor Selectivity: 2-Methoxy substitution may favor δ-opioid or non-opioid targets, unlike fluorinated analogs (e.g., 2’-fluoro ortho-fluorofentanyl) that retain μ-opioid activity .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide?

The synthesis involves:

  • Piperidine Intermediate Formation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions to form the sulfonamide-functionalized piperidine intermediate .
  • Oxalamide Coupling : Using oxalyl chloride or activated esters to couple the piperidine intermediate with 2-methoxyphenethylamine. Reaction conditions (e.g., dry DCM, 0–5°C) prevent side reactions .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~550 [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. What are the primary biological targets and assays used to study this compound?

  • Targets : Kinases (e.g., RSK), GPCRs, or ion channels, inferred from structural analogs .
  • Assays :
  • Enzyme inhibition (IC₅₀ determination via fluorescence polarization) .
  • Receptor binding (radioligand displacement assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Design of Experiments (DOE) : Vary temperature (e.g., 0°C vs. RT), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) to identify optimal parameters .
  • In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and minimize byproducts .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like buffer pH, ATP concentration in kinase assays .
  • Comparative SAR Analysis : Test structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. What strategies are recommended for designing in vivo studies with this compound?

  • Animal Models : Use xenograft models (e.g., HT-29 colon cancer) for oncology applications, dosing at 10–50 mg/kg .
  • Formulation : Solubilize in PEG-400/saline (80:20) for IP administration .
  • PK/PD Analysis : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with target engagement .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR alongside enzyme assays) .
  • Scalability : Transition from batch to flow chemistry for multi-gram synthesis .

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